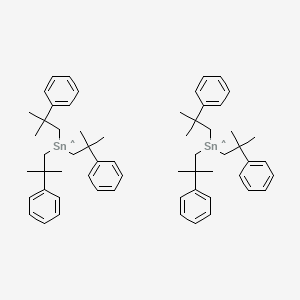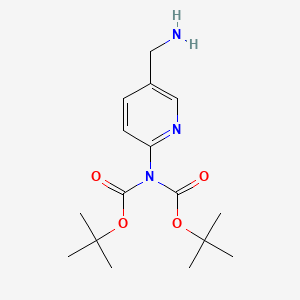
3',5'-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is a synthetic nucleoside derivative. It is primarily used as an intermediate in the synthesis of other nucleoside analogs. This compound is characterized by the presence of t-butyldimethylsilyl protecting groups at the 3’ and 5’ positions and methyl groups at the N4 and 5 positions of the deoxycytidine molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of deoxycytidine with t-butyldimethylsilyl chloride. This is followed by the methylation of the N4 and 5 positions using appropriate methylating agents. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The t-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with keto or aldehyde functionalities.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the t-butyldimethylsilyl groups.
Applications De Recherche Scientifique
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of nucleoside analogs and other complex molecules.
Biology: In studies involving nucleic acid interactions and modifications.
Medicine: As a precursor in the development of antiviral and anticancer drugs.
Industry: In the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine involves its incorporation into nucleic acids, where it can inhibit enzymes such as cytidine deaminase. This inhibition can affect various cellular processes, including DNA replication and repair. The molecular targets include nucleic acid polymerases and other enzymes involved in nucleotide metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,5’-Bis-O-t-Butyldimethylsilyl Thymidine: Similar in structure but with a thymine base instead of cytosine.
3’,5’-Bis-O-t-Butyldimethylsilyl Uridine: Contains a uracil base and is used in similar applications.
3’,5’-Bis-O-t-Butyldimethylsilyl Adenosine: Features an adenine base and is used in nucleoside analog synthesis.
Uniqueness
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is unique due to its specific methylation pattern and the presence of t-butyldimethylsilyl protecting groups. These modifications enhance its stability and reactivity, making it a valuable intermediate in the synthesis of various nucleoside analogs.
Propriétés
Formule moléculaire |
C23H45N3O4Si2 |
|---|---|
Poids moléculaire |
483.8 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C23H45N3O4Si2/c1-16-14-26(21(27)25-20(16)24-8)19-13-17(30-32(11,12)23(5,6)7)18(29-19)15-28-31(9,10)22(2,3)4/h14,17-19H,13,15H2,1-12H3,(H,24,25,27)/t17-,18+,19+/m0/s1 |
Clé InChI |
QNKGQHDNKMFCLG-IPMKNSEASA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1NC)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



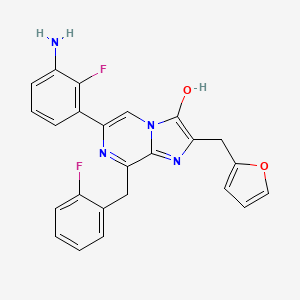


![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)

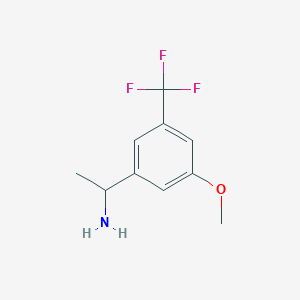
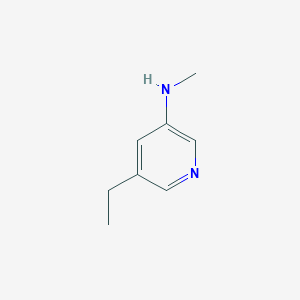
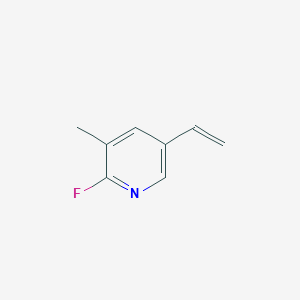
![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)
